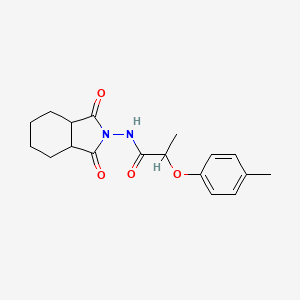![molecular formula C20H19NO5S B4267806 methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B4267806.png)
methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate
説明
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate, also known as Efatutazone, is a synthetic compound that belongs to the class of thiazolidinediones. Thiazolidinediones are a type of medication used to treat type 2 diabetes by improving insulin sensitivity. Efatutazone has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
作用機序
The mechanism of action of methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ by methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate leads to the transcriptional regulation of genes involved in glucose uptake, lipid metabolism, and inflammation.
Biochemical and Physiological Effects:
methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to have several biochemical and physiological effects. In cancer cells, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to induce cell cycle arrest and apoptosis by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes. In inflammation, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the activity of nuclear factor kappa B (NF-κB). In metabolic disorders, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to improve insulin sensitivity and reduce blood glucose levels by increasing glucose uptake and reducing gluconeogenesis.
実験室実験の利点と制限
The advantages of using methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in lab experiments include its well-characterized mechanism of action, its ability to modulate multiple signaling pathways, and its potential therapeutic applications in various diseases. However, the limitations of using methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in lab experiments include its low solubility in water, its potential toxicity at high doses, and its off-target effects on other nuclear receptors.
将来の方向性
Future research on methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate could focus on the development of more potent and selective analogs with improved pharmacokinetic properties. Additionally, research could focus on the identification of biomarkers that could predict the response to methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate in different diseases. Finally, research could focus on the combination of methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy.
科学的研究の応用
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In inflammation research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In metabolic disorder research, methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(2-furyl)-3-thiophenecarboxylate has been found to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
特性
IUPAC Name |
methyl 2-[[2-(4-ethoxyphenyl)acetyl]amino]-4-(furan-2-yl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-14-8-6-13(7-9-14)11-17(22)21-19-18(20(23)24-2)15(12-27-19)16-5-4-10-26-16/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDGYRMUBRZGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C(=CS2)C3=CC=CO3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(4-ethoxyphenyl)acetyl]amino}-4-(furan-2-yl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267737.png)
![N-(4-ethoxyphenyl)-2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267742.png)
![2-[(5-{3-[(2-bromophenoxy)methyl]phenyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4267753.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4267758.png)
![N-ethyl-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267763.png)
![2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267765.png)
![2-{[2-(2-chlorophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B4267768.png)
![N-ethyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267774.png)

![6-chloro-2-(5-ethyl-2-thienyl)-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4267791.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4267809.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4267817.png)
![1-[(4-chlorophenyl)sulfonyl]-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4267822.png)